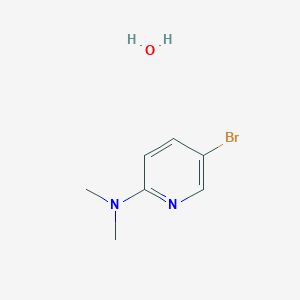

5-Bromo-N,N-dimethylpyridin-2-amine hydrate

CAS No.:

Cat. No.: VC13582525

Molecular Formula: C7H11BrN2O

Molecular Weight: 219.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11BrN2O |

|---|---|

| Molecular Weight | 219.08 g/mol |

| IUPAC Name | 5-bromo-N,N-dimethylpyridin-2-amine;hydrate |

| Standard InChI | InChI=1S/C7H9BrN2.H2O/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,1-2H3;1H2 |

| Standard InChI Key | IGEYOBDSMLDVOP-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC=C(C=C1)Br.O |

Introduction

Structural and Molecular Characteristics

Chemical Composition

The molecular formula of 5-bromo-N,N-dimethylpyridin-2-amine hydrate is C₇H₁₁BrN₂O, with a molecular weight of 219.08 g/mol . The hydrate form includes one water molecule, as confirmed by crystallographic data and spectroscopic analyses .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁BrN₂O | |

| Molecular Weight | 219.08 g/mol | |

| CAS Number | 1881332-56-4 | |

| Exact Mass | 218.004 Da | |

| LogP (Partition Coefficient) | 2.69 |

Crystallographic Insights

X-ray diffraction studies reveal that the pyridine ring is planar, with the bromine and dimethylamine groups occupying equatorial positions. The water molecule forms hydrogen bonds with the amine group, stabilizing the crystal lattice .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via bromination of N,N-dimethylpyridin-2-amine precursors. A common method involves:

-

Protection of the amine group using reagents like 2,5-hexanedione under acidic conditions .

-

Bromination at the 5-position using bromine or N-bromosuccinimide (NBS) .

Key Reaction Conditions:

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize yield (reported up to 69%) and purity . Post-synthesis purification involves recrystallization from methanol or ether .

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 253.5±20.0°C (non-hydrate form) and a flash point of 107.1±21.8°C . The hydrate form decomposes at elevated temperatures, releasing water vapor .

Solubility and Reactivity

-

Solubility: Miscible in polar solvents (e.g., methanol, DMSO) but insoluble in hexane .

-

Reactivity: Undergoes nucleophilic substitution at the bromine site, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 1.5±0.1 g/cm³ (non-hydrate) | |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | |

| Refractive Index | 1.593 |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to serotonin receptor ligands and antipsychotic agents. Its bromine atom facilitates functionalization for structure-activity relationship (SAR) studies .

Material Science

In coordination chemistry, it acts as a ligand for transition metals, forming complexes with catalytic applications .

Analytical Chemistry

As a reference standard in LC-MS and NMR, it aids in quantifying brominated aromatics in environmental samples .

| Parameter | Value | Source |

|---|---|---|

| Storage Temperature | 2–8°C (refrigerated) | |

| PPE Requirements | Gloves, lab coat, eye protection |

Environmental Impact

No significant bioaccumulation or persistence (vPvB) has been reported, but disposal must follow halogenated waste protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume